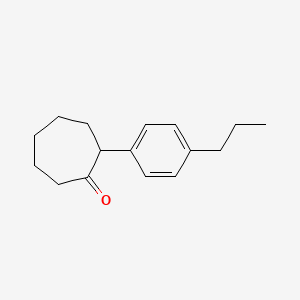
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane is a boron-containing heterocyclic compound. It is characterized by the presence of a boronate ester group attached to an azepane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane typically involves the reaction of azepane derivatives with boronic acid or boronate esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base under mild conditions . The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate ester to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate (K2CO3) and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted azepane derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development.
Applications De Recherche Scientifique
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery and development.
Medicine: It is investigated for its therapeutic properties, including its role as a precursor in the synthesis of boron-containing drugs.
Industry: The compound is utilized in the production of advanced materials, such as boron-doped polymers and catalysts .
Mécanisme D'action
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The pathways involved include the formation of boronate complexes and the modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane stands out due to its unique azepane ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C12H24BNO2 |
|---|---|
Poids moléculaire |
225.14 g/mol |
Nom IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-6-5-8-14-9-7-10/h10,14H,5-9H2,1-4H3 |
Clé InChI |
RBIKPGOAWKKCJA-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)





![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)

